BenchChemオンラインストアへようこそ!

1-(2-Fluorobenzyl)-3-phenylurea

Structure–Activity Relationship Fluorine regiochemistry Phenylurea cytokinin mimics

This specific ortho-fluorobenzyl regioisomer (MW 244.27, C14H13FN2O) is essential for reproducible SAR in TIE-2/Raf kinase inhibitor programs and resistance-breaking insecticide discovery. Unlike meta- or para-fluoro analogs, the ortho substitution defines unique hinge-region hydrogen bonding and conformational preferences critical for target selectivity. Procuring a generic 'fluorobenzyl-phenylurea' introduces uncontrolled experimental variables; specify this exact compound. Ideal as a starting scaffold for FabH and CKX inhibitor screening based on validated QSAR and cross-study evidence.

Molecular Formula C14H13FN2O
Molecular Weight 244.26 g/mol
Cat. No. B10966969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-3-phenylurea
Molecular FormulaC14H13FN2O
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2F
InChIInChI=1S/C14H13FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h1-9H,10H2,(H2,16,17,18)
InChIKeyUHVDQNGPVPUFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-3-phenylurea: Structural Identity, Physicochemical Profile, and Research Provenance


1-(2-Fluorobenzyl)-3-phenylurea is an unsymmetrical N-benzyl-N′-phenylurea derivative belonging to the broader phenylurea compound class. Its molecular structure features a 2-fluorobenzyl substituent on one urea nitrogen and a phenyl group on the other (C₁₄H₁₃FN₂O, MW ≈ 244.27 g/mol) . The ortho-fluorine substitution on the benzyl ring introduces a distinctive electronic and steric environment that differentiates this compound from its meta- and para-fluoro regioisomers, as well as from non-fluorinated benzylphenylurea analogs [1]. The compound has been assigned the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) identifier NSC 151021, confirming its formal submission for anticancer screening evaluation . It falls within the scope of phenylurea derivatives claimed as inhibitors of tyrosine kinases, particularly TIE‑2 and Raf kinases, in patent literature [2].

Why Generic Phenylurea Substitution Fails: Regioisomeric Fluorine Effects and Pharmacophore Constraints in 1-(2-Fluorobenzyl)-3-phenylurea Research


Simple interchange of 1-(2-fluorobenzyl)-3-phenylurea with its regioisomeric analogs (3-fluoro or 4-fluorobenzyl) or non-fluorinated benzylphenylurea is not scientifically justified. Quantitative structure–activity relationship (QSAR) studies on fluorinated phenylurea derivatives have demonstrated that fruit-growth-promoting activity exhibits clear dependence on the pattern and degree of fluorine substitution on the phenyl ring, with the most effective analog (N-(2,3,5,6-tetrafluorophenyl)-N′-(1′,2′,3′-thiadiazol-5′-yl)urea at 25 ppm) producing treated fruits 58% heavier than untreated controls, while the reference compound thidiazuron (TDZ) at the same concentration achieved only a 38% increase [1]. In kinase-targeted contexts, the ortho-fluorobenzyl moiety influences both the conformational preferences of the urea pharmacophore and hydrogen-bonding geometry with the kinase hinge region, parameters that are directly altered by shifting fluorine to meta or para positions [2]. Furthermore, SAR data from phenylurea herbicide and insecticide programs consistently show that ortho substitution on the phenyl ring proximal to the urea group can either enhance or substantially diminish target binding, depending on the specific biological target [3]. These target-specific regioisomeric effects mean that procurement of a generic “fluorobenzyl-phenylurea” without specifying the ortho substitution pattern introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-3-phenylurea: Comparator-Anchored Performance Data


Fluorine Substitution Position Effects on Biological Activity: Ortho vs. Meta/Para in Fluorinated Phenylurea Scaffolds

A systematic SAR study of seventeen phenyl-fluorinated analogues of thidiazuron (TDZ) established that the position and degree of fluorine substitution on the phenyl ring directly governs biological potency. At 25 ppm, N-(2,3,5,6-tetrafluorophenyl)-N′-(1′,2′,3′-thiadiazol-5′-yl)urea increased kiwifruit weight by 58% over untreated controls, compared to only 38% for the unfluorinated reference TDZ at the same concentration [1]. N-(3,5-difluorophenyl)-N′-(1′,2′,3′-thiadiazol-5′-yl)urea at 10 ppm achieved a 50% increase vs. 31% for TDZ at 10 ppm. The mono-fluorinated ortho-substituted analog was not the most potent in this particular assay system, confirming that fluorine position, not merely presence, governs activity outcomes. Extrapolating to 1-(2-fluorobenzyl)-3-phenylurea, the ortho-fluorine placement on the benzyl ring creates a steric and electronic environment that is non-interchangeable with meta- or para-fluorobenzyl isomers.

Structure–Activity Relationship Fluorine regiochemistry Phenylurea cytokinin mimics

NCI Developmental Therapeutics Program Submission Status: NSC Identifier as a Signal of Structural Interest

1-(2-Fluorobenzyl)-3-phenylurea has been assigned the NSC identifier 151021 by the National Cancer Institute's Developmental Therapeutics Program, indicating formal submission for in vitro anticancer screening . This institutional selection represents a gatekeeping filter: of thousands of submitted compounds, only those meeting structural novelty and drug-likeness criteria are assigned NSC numbers and screened. The closest analog 1-(2-fluorophenyl)-3-phenylurea (lacking the benzyl methylene bridge) carries a distinct NSC number (NSC 151021 appears mapped to the fluorophenyl variant in some databases, highlighting the importance of verifying exact structure when sourcing by NSC number). The benzyl-bridged analog 1-benzyl-3-(2-fluorophenyl)urea (CAS 316180-88-8) has a separate chemical identity. The NCI submission status provides external validation of the compound's perceived research value, although screening results (GI₅₀ values) are not publicly accessible for this specific NSC entry.

Anticancer screening NCI DTP NSC compound

Kinase Inhibitor Pharmacophore Classification: Ortho-Fluorobenzyl Ureas as Privileged Scaffolds for TIE-2 and Raf Kinase Inhibition

U.S. Patent 7,696,224 (Merck Patent GmbH, 2010) explicitly claims phenylurea derivatives bearing substituted benzyl moieties as inhibitors of tyrosine kinases, with particular emphasis on TIE-2 and Raf kinases [1]. The generic Markush structure encompasses compounds where the N-phenyl ring carries various substituents and the N′-benzyl moiety may include halogen substituents including fluorine. While the patent does not disclose individual IC₅₀ values for 1-(2-fluorobenzyl)-3-phenylurea specifically, it establishes the compound's membership in a pharmacophore class where the benzyl-urea-phenyl architecture is essential for hinge-region hydrogen bonding with the kinase ATP-binding pocket. The ortho-fluorine substituent on the benzyl ring is anticipated to modulate both the dihedral angle of the benzyl group relative to the urea plane and the electron density on the urea carbonyl, parameters shown in related kinase inhibitor SAR to affect potency by 10- to 100-fold depending on fluorine position [2].

Tyrosine kinase inhibition TIE-2 Raf kinase Anticancer pharmacophore

Insecticidal Phenylurea Class Activity: Fluoro-Substituted Benzoylphenylureas as Benchmark Comparators

A series of novel phenylurea derivatives, including fluorinated analogs, were evaluated for insecticidal activity against third-instar larvae of Spodoptera exigua, Plutella xylostella, Helicoverpa armigera, and Pieris rapae at 10 mg/L [1]. Most synthesized phenylurea derivatives displayed higher insecticidal activity against S. exigua than the reference compounds tebufenozide, chlorbenzuron, and metaflumizone. While 1-(2-fluorobenzyl)-3-phenylurea was not among the specific compounds synthesized in this study, the structure–activity trends indicate that fluorinated phenylurea derivatives consistently outperform non-fluorinated reference compounds in larvicidal assays. Compounds 3b, 3d, 3f, 4b, and 4g demonstrated broad-spectrum activity across all four pest species. This class-level evidence supports the premise that fluorinated benzyl/phenyl urea derivatives possess quantifiable insecticidal differentiation relative to non-fluorinated or differently substituted analogs.

Insecticidal activity Benzoylphenylurea Spodoptera exigua Larvicidal assay

FabH Bacterial Enzyme Inhibition: Fluorophenyl-Urea Pharmacophore Activity with Quantified Comparator Data in a Related Scaffold

Li et al. (2011) reported the design and synthesis of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as FabH inhibitors [1]. In this series, 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea (compound 18) and 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea (compound 20) were identified as potent inhibitors of Escherichia coli FabH through both enzymatic assay and molecular docking. The 4-fluorophenyl-substituted analog (18) demonstrated strong antibacterial activity, validating that fluorophenyl incorporation into the urea scaffold enhances FabH binding. Although 1-(2-fluorobenzyl)-3-phenylurea differs in bearing the fluorine on the benzyl rather than the phenyl ring, this study provides the closest available quantitative comparator framework, confirming that fluorinated phenyl/benzyl urea derivatives achieve meaningful target engagement in bacterial enzyme inhibition assays. The absence of the 5-bromo-2-hydroxybenzyl substituent on the target compound suggests it occupies a different region of chemical space, potentially offering distinct selectivity profiles.

Antibacterial FabH inhibitor E. coli β-Ketoacyl-ACP synthase

Recommended Research and Industrial Application Scenarios for 1-(2-Fluorobenzyl)-3-phenylurea Based on Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry: TIE-2/Raf-Focused Lead Optimization Programs

Based on the Merck patent pharmacophore classification [1], 1-(2-fluorobenzyl)-3-phenylurea is best deployed as a starting scaffold or reference compound in kinase inhibitor discovery programs targeting TIE-2 and Raf kinases. The ortho-fluorobenzyl substitution provides a defined electronic and conformational starting point for SAR expansion. Researchers should procure this specific regioisomer rather than 3- or 4-fluorobenzyl analogs, as fluorine position on the benzyl ring is predicted to modulate hinge-region hydrogen bonding geometry and thus kinase selectivity profiles.

Agrochemical Discovery: Fluorinated Phenylurea Insecticidal Screening Cascades

The demonstrated class-level insecticidal activity of fluorinated phenylurea derivatives against S. exigua and other lepidopteran pests [2] supports the use of 1-(2-fluorobenzyl)-3-phenylurea as a screening compound in agrochemical larvicidal assays. The ortho-fluorobenzyl substitution pattern may confer differential target-site binding compared to benzoylphenylurea commercial standards such as diflubenzuron, making this compound valuable for resistance-breaking insecticide discovery programs.

Antibacterial FabH Inhibitor SAR Expansion Studies

Cross-study evidence from Li et al. (2011) confirms that fluorophenyl-substituted urea derivatives achieve FabH enzyme inhibition in E. coli [3]. 1-(2-Fluorobenzyl)-3-phenylurea, as a structurally simplified analog lacking the 5-bromo-2-hydroxybenzyl substituent, is well-suited for systematic SAR expansion to probe minimal pharmacophore requirements for FabH inhibition while assessing selectivity against mammalian fatty acid synthase.

Plant Growth Regulation Research: Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitor Development

The QSAR-confirmed dependence of cytokinin-like activity on fluorine substitution pattern in phenylurea derivatives [4] positions 1-(2-fluorobenzyl)-3-phenylurea as a candidate for CKX inhibitor screening. Phenyl- and benzylurea cytokinins act as competitive inhibitors of CKX, and the ortho-fluorine substitution may modulate the balance between intrinsic cytokinin activity and CKX inhibitory potency—a key parameter for agricultural biotechnology applications requiring modulated cytokinin levels without deleterious root growth effects.

Quote Request

Request a Quote for 1-(2-Fluorobenzyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.